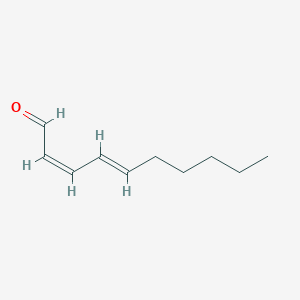

(2Z,4E)-2,4-Decadienal

CAS No.: 5910-88-3

Cat. No.: VC17970449

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5910-88-3 |

|---|---|

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | (2Z,4E)-deca-2,4-dienal |

| Standard InChI | InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8- |

| Standard InChI Key | JZQKTMZYLHNFPL-MUIOLIGRSA-N |

| Isomeric SMILES | CCCCC/C=C/C=C\C=O |

| Canonical SMILES | CCCCCC=CC=CC=O |

Introduction

Structural Characteristics and Isomerism

Molecular Configuration

(2Z,4E)-2,4-Decadienal is an unsaturated aldehyde with the IUPAC name (2Z,4E)-deca-2,4-dienal. Its structure features a decenyl chain terminating in an aldehyde group (-CHO), with double bonds at positions 2 and 4. The Z configuration at C2 and E configuration at C4 create a conjugated system that significantly impacts its reactivity and physical properties .

Key structural identifiers:

-

SMILES: CCCCC/C=C\C=C/C=O

Isomeric Variants

The positional and geometric isomerism of 2,4-decadienal results in distinct compounds with varying chemical and sensory profiles:

The (2Z,4E) isomer is less common in nature compared to its (E,E) and (E,Z) counterparts, which are frequently detected in thermally processed foods .

Synthesis and Natural Occurrence

Industrial Synthesis

(2Z,4E)-2,4-Decadienal is synthesized via controlled oxidation of polyunsaturated fatty acids (PUFAs) or through cross-aldol condensation reactions. For example:

-

Lipid Oxidation: Autoxidation of linoleic acid (C18:2) generates hydroperoxides, which decompose to form (2Z,4E)-2,4-decadienal among other volatiles .

-

Chemical Synthesis: A two-step process involving the Grignard reaction of octanal with propargyl alcohol, followed by partial hydrogenation to achieve the Z,E configuration .

Natural Sources

This compound is a minor constituent in:

-

Fried and roasted foods: Formed during the thermal degradation of cooking oils .

-

Plant tissues: Detected in trace amounts in cucumbers and melons, contributing to their green, fatty notes .

Physicochemical Properties

Basic Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 152.23 g/mol | Calculated |

| Boiling Point | 85–90°C (at 0.1 mmHg) | Estimated |

| Solubility in Water | Practically insoluble | Experimental |

| LogP (Octanol-Water) | 3.78 | Predicted |

Spectroscopic Data

-

GC-MS: Major fragments at m/z 152 (M⁺), 123 (M⁺ – CHO), and 81 (C₅H₅O⁺) .

-

IR: Strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 970 cm⁻¹ (trans C-H bend) .

Applications and Functional Roles

Flavor and Fragrance Industry

(2Z,4E)-2,4-Decadienal is recognized by the Flavor and Extract Manufacturers Association (FEMA No. 3135) as a flavoring agent. It imparts:

Biological Significance

-

Antimicrobial Activity: Preliminary studies suggest inhibitory effects against E. coli and S. aureus at concentrations >500 ppm .

-

Lipid Peroxidation Marker: Elevated levels in oxidized oils correlate with rancidity development .

Analytical Methods for Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

The primary method for quantifying (2Z,4E)-2,4-Decadienal in complex matrices:

Challenges in Isomer Differentiation

Distinguishing (2Z,4E)- from (2E,4Z)- isomers requires chiral columns or derivatization with dimethyl disulfide to stabilize double-bond geometry .

| Parameter | Description |

|---|---|

| Skin Irritation | Mild irritant (Category 4, GHS) |

| Environmental Fate | Readily biodegradable (OECD 301F) |

Regulatory Status

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume